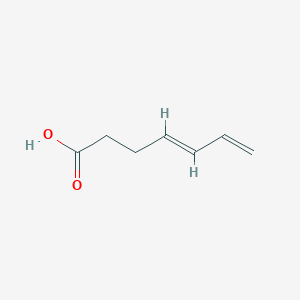
6-Heptadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptadienoic acid, also known as 2,this compound, is an organic compound with the molecular formula C7H10O2. It is a linear unsaturated carboxylic acid characterized by the presence of two double bonds in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Heptadienoic acid can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with carbon monoxide and water in the presence of a catalyst to form the desired acid. Another method includes the oxidation of 6-heptadien-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Heptadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated heptanoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Heptanoic acid.
Substitution: Esters or amides.
Scientific Research Applications
6-Heptadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Heptadienoic acid involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in addition reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which underlie its biological effects.
Comparison with Similar Compounds
6-Heptadienoic acid can be compared with other unsaturated carboxylic acids, such as:
2,4-Hexadienoic acid: Similar structure but with one less carbon atom.
2,4-Octadienoic acid: Similar structure but with one more carbon atom.
2,6-Nonadienoic acid: Similar structure but with two more carbon atoms.
The uniqueness of this compound lies in its specific carbon chain length and the position of its double bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4E)-hepta-4,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+ |
InChI Key |
HHLIJJJAKAFXJB-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CCC(=O)O |
Canonical SMILES |
C=CC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


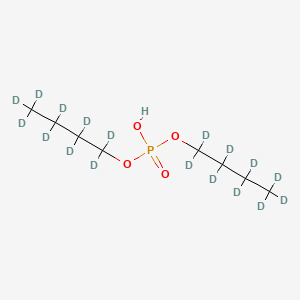
![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)

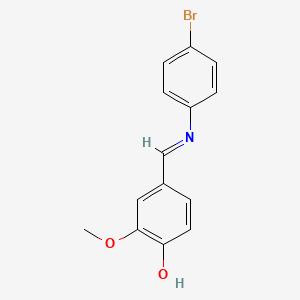
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)
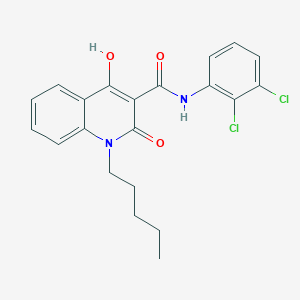
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
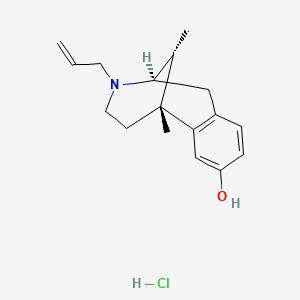

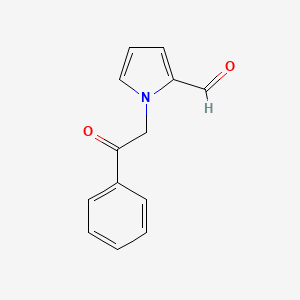
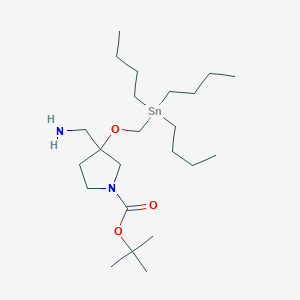

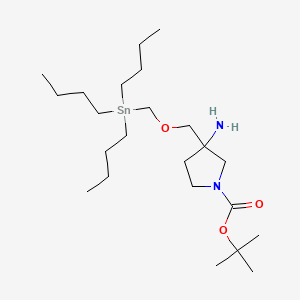
![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)
